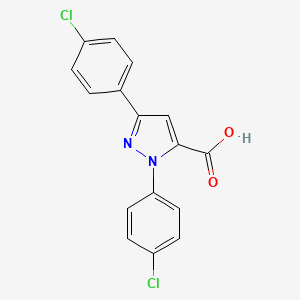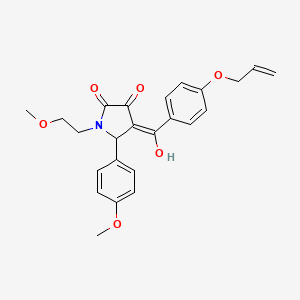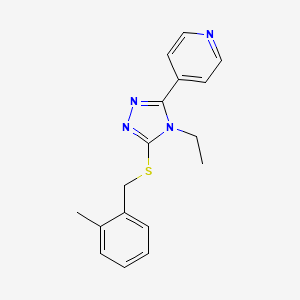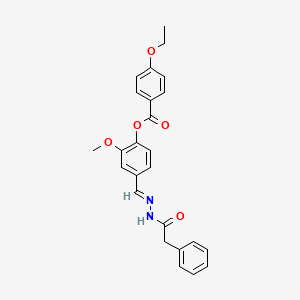
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The core structure consists of an acetamide group (2-oxoacetamide) linked to a hydrazine moiety.
- The ethoxybenzylidene group adds aromaticity and reactivity.
- The 4-methoxyphenyl substituent contributes to its overall properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While not widely produced industrially, small-scale synthesis follows similar principles.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydrazine group can undergo oxidation to form a diazo compound.
Substitution: The ethoxybenzylidene group is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group forms the corresponding alcohol.
Oxidation: Sodium nitrite, acid.
Substitution: Alkali metal hydroxides, aprotic solvents.
Reduction: Sodium borohydride, ethanol.
- Oxidation: Diazo compound.
- Substitution: Ethoxybenzylidene group replaced by nucleophiles.
- Reduction: Alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Possible applications in drug design.
Industry: Limited industrial use due to its complexity.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
359810-25-6 |
|---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16-7-5-4-6-13(16)12-19-21-18(23)17(22)20-14-8-10-15(24-2)11-9-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
UBRWNLUFGXVKKN-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)



![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12013324.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)


